molecular formula C10H16N2OS B13331099 2-((Piperidin-4-ylmethoxy)methyl)thiazole

2-((Piperidin-4-ylmethoxy)methyl)thiazole

Cat. No.: B13331099
M. Wt: 212.31 g/mol
InChI Key: DQFRWIWJBAMCDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-4-ylmethoxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method includes the use of a base to deprotonate the piperidine, followed by nucleophilic substitution on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-ylmethoxy)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((Piperidin-4-ylmethoxy)methyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Piperidin-4-ylmethoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-(piperidin-4-ylmethoxymethyl)-1,3-thiazole

InChI

InChI=1S/C10H16N2OS/c1-3-11-4-2-9(1)7-13-8-10-12-5-6-14-10/h5-6,9,11H,1-4,7-8H2

InChI Key

DQFRWIWJBAMCDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COCC2=NC=CS2

Origin of Product

United States

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